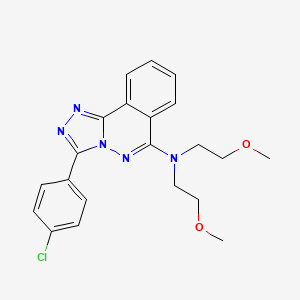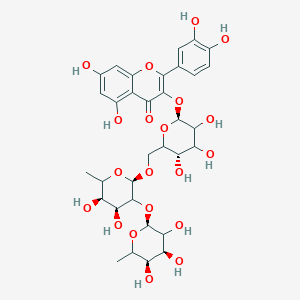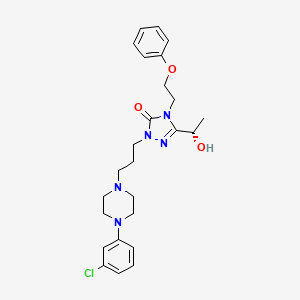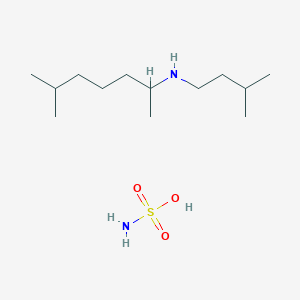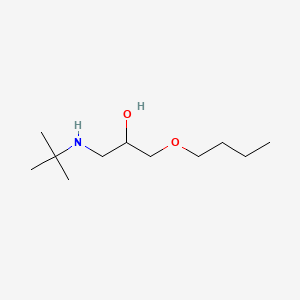
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol is an organic compound with a complex structure that includes a butoxy group, a tert-butylamino group, and a propanol backbone
Métodos De Preparación
The synthesis of 1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-butoxy-2-propanol with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form alcohols or amines, again depending on the specific reagents and conditions.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, coatings, and polymers.
Mecanismo De Acción
The mechanism by which 1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-propanol can be compared with similar compounds such as:
1-Butoxy-2-propanol: Lacks the tert-butylamino group, leading to different chemical properties and reactivity.
3-((1,1-Dimethylethyl)amino)-2-propanol: Lacks the butoxy group, which affects its solubility and reactivity.
1-Butoxy-3-((1,1-dimethylethyl)amino)-2-butanol: Has a longer carbon chain, which can influence its physical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that can be leveraged in various applications.
Propiedades
Número CAS |
80762-79-4 |
|---|---|
Fórmula molecular |
C11H25NO2 |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
1-butoxy-3-(tert-butylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO2/c1-5-6-7-14-9-10(13)8-12-11(2,3)4/h10,12-13H,5-9H2,1-4H3 |
Clave InChI |
YOFMNFBHISSYGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(CNC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


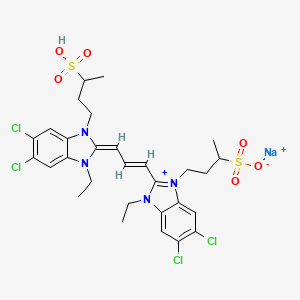
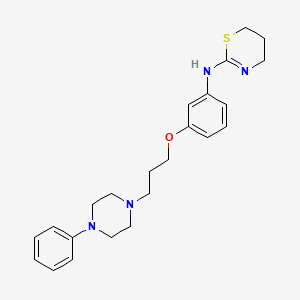
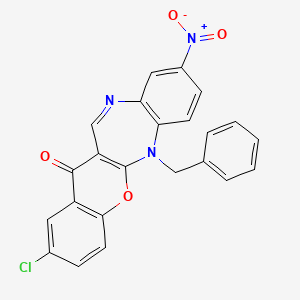
![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
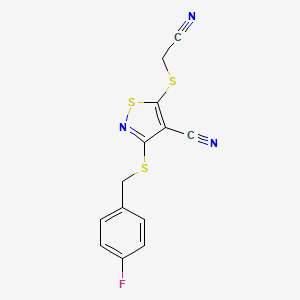
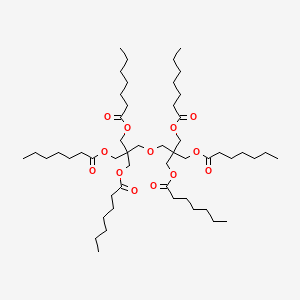
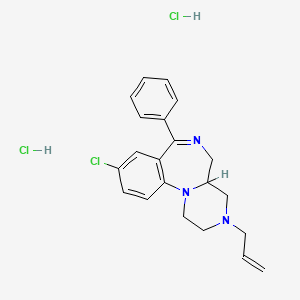
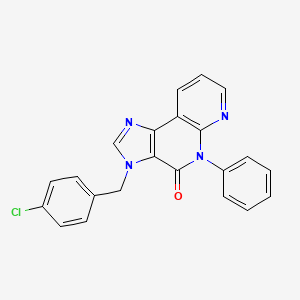

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
